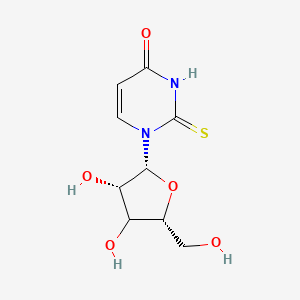
1-(|A-D-Xylofuranosyl)-2-thiouracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(|A-D-Xylofuranosyl)-2-thiouracil is a nucleoside analog, which means it is a compound structurally similar to naturally occurring nucleosides Nucleosides are the building blocks of nucleic acids, such as DNA and RNA
Métodos De Preparación
The synthesis of 1-(|A-D-Xylofuranosyl)-2-thiouracil typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the sugar moiety, |A-D-xylofuranose, and the base, 2-thiouracil.
Glycosylation Reaction: The sugar moiety is then attached to the base through a glycosylation reaction. This involves the formation of a glycosidic bond between the sugar and the base.
Purification: The resulting compound is purified using techniques such as column chromatography to obtain the desired product.
Análisis De Reacciones Químicas
1-(|A-D-Xylofuranosyl)-2-thiouracil undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiouracil moiety to dihydrothiouracil.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(|A-D-Xylofuranosyl)-2-thiouracil has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential role in inhibiting certain enzymes involved in nucleic acid metabolism.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 1-(|A-D-Xylofuranosyl)-2-thiouracil involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. This can lead to the inhibition of DNA or RNA synthesis, making it a potential candidate for antiviral or anticancer therapies. The molecular targets and pathways involved include enzymes like DNA polymerase and RNA polymerase, which are essential for nucleic acid replication and transcription.
Comparación Con Compuestos Similares
1-(|A-D-Xylofuranosyl)-2-thiouracil can be compared with other nucleoside analogs, such as:
1-(|A-D-Xylofuranosyl)-2-uracil: Similar structure but lacks the sulfur atom, which may affect its reactivity and biological activity.
1-(|A-D-Xylofuranosyl)-2-thiocytosine: Contains a cytosine base instead of uracil, which may alter its mechanism of action and target specificity.
1-(|A-D-Xylofuranosyl)-2-thioguanine: Contains a guanine base, which may provide different therapeutic applications.
The uniqueness of this compound lies in its specific structure, which combines the properties of both the sugar moiety and the thiouracil base, potentially offering unique reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H12N2O5S |
|---|---|
Peso molecular |
260.27 g/mol |
Nombre IUPAC |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C9H12N2O5S/c12-3-4-6(14)7(15)8(16-4)11-2-1-5(13)10-9(11)17/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,17)/t4-,6?,7+,8-/m1/s1 |
Clave InChI |
GJTBSTBJLVYKAU-PDVZPSIWSA-N |
SMILES isomérico |
C1=CN(C(=S)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O |
SMILES canónico |
C1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[(6-hydrazinylpyridine-3-carbonyl)amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12372157.png)
![2-(4-Cyclopropyl-6-methoxypyrimidin-5-yl)-8-[[4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12372168.png)


![(6S)-5-[(2R)-2-hydroxy-4-methylpentanoyl]-N-[(2S)-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]-4-(trifluoromethoxy)butan-2-yl]-5-azaspiro[2.4]heptane-6-carboxamide](/img/structure/B12372183.png)









